molecular formula C18H19NO3 B10849478 Isopiline

Isopiline

Cat. No.: B10849478
M. Wt: 297.3 g/mol
InChI Key: XLXSXOHBVGWKMT-CYBMUJFWSA-N
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Description

Isopiline is an alkaloid belonging to the aporphine family, which is a subgroup of isoquinoline alkaloids. These compounds are known for their diverse biological activities and complex structures. This compound, in particular, has been studied for its potential antimicrobial and anti-inflammatory properties .

Preparation Methods

The synthesis of isopiline involves several key steps, starting with the preparation of 4-hydroxy-2,3-dimethoxybenzaldehyde. This compound serves as the starting material for the total synthesis of this compound. The key step in the synthesis involves the formation of ring C of the aporphines by a radical-initiated cyclisation . The synthetic route can be summarized as follows:

Chemical Reactions Analysis

Isopiline undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in this compound, leading to the formation of new compounds.

    Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield various reduced derivatives of this compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of isopiline involves its interaction with various molecular targets. For instance, this compound has been shown to inhibit the production of nitric oxide, prostaglandin E2, tumor necrosis factor-alpha, interleukin-1 beta, and interleukin-6. These effects are mediated through the inhibition of inducible nitric oxide synthase and cyclooxygenase-2 expression in macrophages stimulated with lipopolysaccharides .

Comparison with Similar Compounds

Isopiline can be compared with other aporphine alkaloids such as preocoteine, oureguattidine, and 3-methoxynordomesticine. These compounds share similar structural features but differ in their biological activities and synthetic routes. For example:

This compound’s uniqueness lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for further research and development.

Properties

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

(6aR)-2,3-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol

InChI

InChI=1S/C18H19NO3/c1-21-17-12-7-8-19-13-9-10-5-3-4-6-11(10)15(14(12)13)16(20)18(17)22-2/h3-6,13,19-20H,7-9H2,1-2H3/t13-/m1/s1

InChI Key

XLXSXOHBVGWKMT-CYBMUJFWSA-N

Isomeric SMILES

COC1=C(C(=C2C3=CC=CC=C3C[C@@H]4C2=C1CCN4)O)OC

Canonical SMILES

COC1=C(C(=C2C3=CC=CC=C3CC4C2=C1CCN4)O)OC

Origin of Product

United States

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